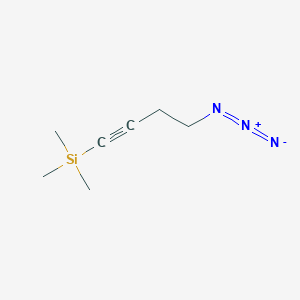

(4-Azidobut-1-ynyl)trimethylsilane

Description

Contextual Significance of Azidoalkynes in Modern Chemical Research

Azidoalkynes are a class of organic compounds that possess both an azide (B81097) and an alkyne functional group. This combination is particularly powerful due to the ability of each group to participate in highly specific and efficient reactions, most notably "click chemistry". nih.govresearchgate.net The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is a cornerstone of this concept. nih.govresearchgate.net This reaction is highly regioselective, often proceeding with high yields under mild conditions, and has found widespread use in various fields. researchgate.net

In chemical biology, azides serve as bioorthogonal chemical reporters. mdpi.com This means they can be introduced into biological systems without interfering with native biochemical processes. Their subsequent reaction with a tagged alkyne allows for the visualization, purification, and manipulation of biomolecules like glycans, proteins, and nucleic acids. mdpi.comacs.orgsoton.ac.uk The intramolecular version of the Huisgen cycloaddition is also a valuable tool for the stereocontrolled synthesis of complex heterocyclic structures. acs.org The azide group itself can also be a precursor to nitrogen-centered radicals, enabling further synthetic transformations. researchgate.net

Strategic Utility of Trimethylsilyl-Protected Alkynes in Synthetic Design

Terminal alkynes possess a weakly acidic proton that can interfere with certain reactions, such as those involving Grignard reagents. tandfonline.com The trimethylsilyl (B98337) (TMS) group is a widely used protecting group for terminal alkynes, effectively masking this reactivity. tandfonline.comgelest.com This protection allows chemists to perform reactions at other sites of a molecule without affecting the alkyne. tandfonline.com

The TMS group offers several strategic advantages:

Stability: It is stable to a variety of reaction conditions, including many common cross-coupling reactions like the Sonogashira coupling. thieme-connect.com

Facile Removal: The TMS group can be easily and selectively removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or by treatment with potassium carbonate in methanol, to regenerate the terminal alkyne for subsequent reactions. gelest.com

Directing Group: The steric and electronic effects of the TMS group can influence the regioselectivity of reactions at the alkyne, providing control over the stereochemical outcome of a reaction. thieme-connect.comnih.gov

Versatility: The silyl (B83357) group itself can be transformed into other functional groups, providing an entry point for further molecular diversification. nih.gov

The combination of these features makes TMS-protected alkynes, such as the one present in (4-Azidobut-1-ynyl)trimethylsilane, highly valuable intermediates in multistep organic synthesis. nih.govwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-azidobut-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3Si/c1-11(2,3)7-5-4-6-9-10-8/h4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZKCBKEYTLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidobut 1 Ynyl Trimethylsilane

Established Preparative Routes: Conversion of Halogenated Precursors

A robust and widely utilized strategy for the synthesis of (4-Azidobut-1-ynyl)trimethylsilane involves the conversion of a halogenated precursor via nucleophilic substitution. This approach leverages the high reactivity of alkyl halides towards displacement by the azide (B81097) anion, providing a direct and efficient route to the desired product. Among the halogens, iodine is a particularly effective leaving group, making iodo-alkynes stable and readily accessible starting materials for this transformation. nih.gov

The primary method for preparing this compound is through a nucleophilic substitution reaction (S_N2) where an azide salt displaces an iodide from a trimethylsilyl-protected iodo-alkyne. epfl.chrsc.org The precursor, (4-iodobut-1-yn-1-yl)trimethylsilane, serves as the electrophilic substrate for the azide nucleophile. epfl.chrsc.org

In a typical procedure, (4-iodobut-1-yn-1-yl)trimethylsilane is treated with a solution of sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). epfl.chrsc.org The reaction mixture is stirred for approximately 24 hours at room temperature to ensure complete conversion. epfl.chrsc.org The azide ion (N₃⁻) acts as the nucleophile, attacking the carbon atom bearing the iodine, which is displaced as an iodide ion. This substitution reaction is a common and effective method for introducing the azido (B1232118) group into organic molecules. thieme-connect.demasterorganicchemistry.com The use of optically active halogenated precursors in similar reactions typically proceeds with an inversion of configuration at the stereocenter. thieme-connect.de

Reaction Scheme:

(4-Iodobut-1-ynyl)trimethylsilane + NaN₃ → this compound + NaI

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The selection of the azide source, solvent, temperature, and stoichiometry are critical parameters that have been optimized for this transformation. epfl.chrsc.org

Reagent Selection : Sodium azide (NaN₃) is the most commonly used azide source for this synthesis. epfl.chrsc.org It is an inexpensive and effective nucleophile for displacing halides. A slight excess of sodium azide (1.1 equivalents) is typically used to drive the reaction to completion. epfl.chrsc.org

Solvent Choice : Polar aprotic solvents are ideal for S_N2 reactions involving anionic nucleophiles. Dimethyl sulfoxide (DMSO) is the solvent of choice in the established procedures, as it effectively solvates the sodium cation while leaving the azide anion highly reactive. epfl.chrsc.org Other solvents, such as dimethylformamide (DMF), are also commonly employed for similar azide substitutions. thieme-connect.de

Temperature and Duration : The reaction proceeds efficiently at room temperature over 24 hours. epfl.chrsc.org This moderate temperature is sufficient to achieve a good reaction rate without promoting potential side reactions or decomposition of the starting material or product.

The table below summarizes the key parameters for the synthesis based on established procedures. epfl.chrsc.org

| Parameter | Reagent/Condition | Rationale / Observation | Reference |

| Substrate | (4-Iodobut-1-ynyl)trimethylsilane | Iodine is an excellent leaving group. | epfl.chrsc.org |

| Azide Source | Sodium Azide (NaN₃) | Effective and common nucleophile for S_N2 displacement. | epfl.chrsc.org |

| Stoichiometry | 1.1 equivalents of NaN₃ | A slight excess ensures complete consumption of the starting material. | epfl.chrsc.org |

| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent that enhances the nucleophilicity of the azide ion. | epfl.chrsc.org |

| Temperature | Room Temperature | Provides sufficient energy for the reaction without causing degradation. | epfl.chrsc.org |

| Time | 24 hours | Allows the reaction to proceed to completion for a high yield. | epfl.chrsc.org |

Reactivity Profiles and Mechanistic Investigations of 4 Azidobut 1 Ynyl Trimethylsilane

Azide-Alkyne Cycloaddition (AAC) Chemistry with the Terminal Alkyne Moiety

The presence of a terminal alkyne allows (4-azidobut-1-ynyl)trimethylsilane to readily engage in azide-alkyne cycloaddition reactions. These 1,3-dipolar cycloadditions between an azide (B81097) and an alkyne lead to the formation of a stable triazole ring. The two primary modalities for this transformation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

The copper(I)-catalyzed version of the azide-alkyne cycloaddition is a cornerstone of click chemistry. nobelprize.orgnih.gov It is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.org The reaction typically proceeds smoothly in a variety of solvents, including aqueous media, and is tolerant of a wide array of functional groups. beilstein-journals.org

The CuAAC reaction involving the terminal alkyne of this compound (after deprotection of the TMS group) and an organic azide exclusively yields the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgacs.org This high regioselectivity is a key advantage over the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The copper catalyst activates the terminal alkyne, facilitating a stepwise mechanism that directs the formation of the 1,4-adduct. beilstein-journals.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) lead to the formation of the 1,5-disubstituted triazole, offering a complementary approach to access the other regioisomer. organic-chemistry.orgacs.org

The scope of the CuAAC reaction is broad, allowing for the conjugation of the this compound moiety to a vast range of molecules bearing an azide group. This includes small organic molecules, peptides, proteins, and nucleic acids. acs.orgsoton.ac.uk The reaction's reliability and specificity have made it a go-to method for creating complex molecular architectures and bioconjugates. researchgate.net

Table 1: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

| Catalyst | Predominant Triazole Regioisomer |

|---|---|

| Copper(I) | 1,4-disubstituted organic-chemistry.orgacs.org |

| Ruthenium | 1,5-disubstituted organic-chemistry.orgacs.org |

The efficiency of the CuAAC reaction is significantly influenced by the catalytic system employed. The active catalyst is the copper(I) ion, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. soton.ac.uk However, the use of ligands to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation is crucial for achieving high efficiency and minimizing side reactions. mdpi.com

Various ligands have been developed to accelerate CuAAC reactions. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used to protect the Cu(I) catalyst from oxidation and other deactivating pathways. mdpi.com Other ligands, such as phosphoramidites and zwitterionic compounds like betaine, have also been shown to dramatically accelerate the reaction in aqueous media, allowing for catalyst loadings to be reduced to ppm levels. beilstein-journals.orgrsc.org The choice of ligand can be tailored to the specific substrates and reaction conditions to optimize reaction rates and yields. For instance, certain water-soluble ligands have been designed to facilitate CuAAC reactions in biological systems where biocompatibility is paramount. beilstein-journals.orgmdpi.com

Table 2: Common Ligands for Enhancing CuAAC Efficiency

| Ligand | Key Features |

|---|---|

| Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I), prevents oxidation mdpi.com |

| Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol | Good water solubility, highly active in aqueous media mdpi.com |

| Phosphoramidites | Accelerate reactions in aqueous media beilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative to CuAAC, particularly for applications in living systems where the toxicity of copper is a concern. nobelprize.orgthieme-connect.de This reaction proceeds without the need for a metal catalyst, relying instead on the high reactivity of a strained cycloalkyne. magtech.com.cn

In SPAAC, the azide group of this compound reacts with a cycloalkyne, a cyclic alkyne with significant ring strain. magtech.com.cn The driving force for the reaction is the release of this ring strain upon the formation of the triazole ring. nobelprize.org This allows the reaction to proceed rapidly at physiological temperatures and in complex biological environments. eur.nl

A variety of cyclooctynes, the most common class of strained alkynes used in SPAAC, have been developed to tune the reaction kinetics and stability of the reagents. magtech.com.cn Examples include dibenzocyclooctynes (DIBO, DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO). nih.govmagtech.com.cn The structure of the cycloalkyne has a profound impact on its reactivity, with more strained systems generally exhibiting faster reaction rates. magtech.com.cn For instance, cyclononynes have been explored as more stable alternatives to cyclooctynes, offering a balance between reactivity and stability. researchgate.net

When comparing CuAAC and SPAAC, a key trade-off emerges between reaction kinetics and bioorthogonality. CuAAC reactions are generally faster than SPAAC, with second-order rate constants typically in the range of 10-200 M⁻¹s⁻¹. nih.gov However, the requirement for a copper catalyst limits its application in living organisms due to cytotoxicity. nobelprize.orgthieme-connect.de

SPAAC, on the other hand, is considered highly bioorthogonal as it does not require a toxic metal catalyst. eur.nl While early versions of SPAAC were significantly slower than CuAAC, the development of more reactive cyclooctynes has led to a substantial increase in reaction rates, with some systems approaching the kinetics of CuAAC. eur.nl Despite these improvements, SPAAC can sometimes exhibit cross-reactivity with certain biological molecules. Nevertheless, its metal-free nature makes it the preferred choice for many in vivo imaging and labeling experiments. eur.nlnih.gov The choice between CuAAC and SPAAC therefore depends on the specific application, balancing the need for rapid kinetics with the requirement for biocompatibility. researchgate.net

Table 3: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) nobelprize.org | None (driven by ring strain) magtech.com.cn |

| Bioorthogonality | Limited by copper toxicity nobelprize.orgthieme-connect.de | High, metal-free eur.nl |

| Kinetics | Generally faster nih.gov | Can be slower, but improved with reactive cycloalkynes eur.nl |

| Primary Application | In vitro conjugation, materials science researchgate.net | In vivo imaging and labeling eur.nlnih.gov |

Transformations Involving the Trimethylsilyl (B98337) Protecting Group

The trimethylsilyl (TMS) group in this compound serves as a crucial protecting group for the terminal alkyne. Its removal and its influence on the reactivity of the carbon-carbon triple bond are of significant interest in the synthetic applications of this bifunctional molecule.

The cleavage of the silicon-carbon bond in trimethylsilyl-protected alkynes, known as desilylation or protiodesilylation, is a fundamental transformation. A variety of reagents have been developed for this purpose, offering different levels of selectivity and compatibility with other functional groups, such as the azide present in the target molecule.

Common methods for the desilylation of terminal alkynyltrimethylsilanes include the use of fluoride (B91410) ion sources, bases, and metal catalysts. gelest.com Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective due to the high affinity of fluorine for silicon, forming a strong Si-F bond and leading to the cleavage of the Si-C bond. stackexchange.com The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate which then fragments to release the terminal alkyne. stackexchange.com

Base-catalyzed desilylation, often employing potassium carbonate in methanol, is another mild and common method. gelest.com This approach is particularly useful when other silyl (B83357) ethers are present in the molecule and need to be preserved. A study by Yeom et al. demonstrated the highly chemoselective cleavage of acetylenic TMS groups using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This method proved effective even with catalytic amounts of DBU and was selective for the acetylenic TMS group over bulkier silyl groups like TBDMS and TIPS, as well as other base-labile functionalities. organic-chemistry.org The presence of a small amount of water was found to be crucial for rapid desilylation. organic-chemistry.org

Silver nitrate (B79036) in a protic solvent mixture like acetone/water also catalyzes the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds through the formation of a π-complex between the silver(I) ion and the alkyne. This complexation facilitates the cleavage of the C-Si bond. This method is notable for its chemoselectivity, allowing for the deprotection of TMS-alkynes in the presence of tert-butyldiphenylsilyl (TBDPS) and tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org However, it can lead to the complete desilylation of molecules containing a primary alcohol protected as a TBDMS ether. organic-chemistry.org

Table 1: Comparison of Selective Desilylation Reagents for Acetylenic TMS Groups

| Reagent/Conditions | Mechanism | Selectivity | Reference |

|---|---|---|---|

| TBAF/THF | Nucleophilic attack by F⁻ on Si | High, but can cleave other silyl ethers | gelest.comstackexchange.com |

| K₂CO₃/MeOH | Base-catalyzed solvolysis | Good, can be selective over other silyl ethers | gelest.comresearchgate.net |

| DBU/MeCN/H₂O | Base-catalyzed cleavage | High for acetylenic TMS over TBDMS/TIPS | organic-chemistry.org |

| AgNO₃/Acetone/H₂O | Ag(I)-alkyne π-complex formation | High for TMS-alkyne over TBDPS/TBDMS ethers | organic-chemistry.org |

The trimethylsilyl group is not merely a passive protecting group; it actively influences the reactivity of the alkyne moiety through both steric and electronic effects. nih.govthieme-connect.com One of its primary roles is to prevent unwanted reactions of the acidic acetylenic proton, for instance, with Grignard reagents. tandfonline.com

The steric bulk of the TMS group can direct the regiochemistry of addition reactions to the alkyne. thieme-connect.com Furthermore, the electronic properties of the silicon atom can stabilize adjacent carbon atoms. This "α-silyl effect" can influence the regioselectivity of insertions and cycloadditions by stabilizing a partial negative charge buildup on the α-carbon during the transition state. nih.gov This directing capability has been exploited in multicomponent reactions, such as the titanium-catalyzed [2+2+1] synthesis of highly substituted pyrroles, where TMS-protected alkynes act as selective coupling partners. nih.gov

The presence of the silyl group can also enhance the thermal stability of the alkyne system. thieme-connect.com However, in some catalytic reactions, TMS-substituted alkynes have been observed to give lower yields and poorer regioselectivity compared to their alkyl- or aryl-substituted counterparts. gelest.com This highlights that the influence of the silyl group is highly dependent on the specific reaction conditions and catalytic system employed. thieme-connect.comgelest.com

Intramolecular Reactivity and Alternative Reaction Pathways

The presence of both an azide and a protected alkyne within the same molecule introduces the potential for unique intramolecular reactions and decomposition pathways, particularly under thermal or catalytic conditions.

Organic azides are known for their energetic nature and can undergo decomposition, often initiated by heat or light, to release dinitrogen gas and form highly reactive nitrene intermediates. at.uaunibo.itsu.se The thermal stability of azides can be significantly influenced by adjacent functional groups. researchgate.net While this compound is an alkyl azide, related vinyl azides are known to decompose to form either ketenimines or azirines. rsc.org

Another potential reaction pathway for azides is rearrangement. A well-known example is the Winstein rearrangement, a nih.govnih.gov-sigmatropic rearrangement observed in allylic azides. nih.govacs.orgnih.gov Although the azide in this compound is not allylic, the principle of azide migration is an established phenomenon in organic chemistry. Such rearrangements can be influenced by factors like temperature and the presence of catalysts. nih.gov The decomposition of azides is a critical consideration in their chemistry, as it can lead to either desired reactive intermediates or undesired side products. at.uaresearchgate.net

A significant area of research involving molecules containing both azide and alkyne functionalities is their use in metal-catalyzed cascade reactions. Specifically, gold(I) catalysts have been shown to mediate the reaction of azido-alkynes to form α-imino gold carbene intermediates. digitellinc.comacs.orgnih.govkyoto-u.ac.jp This transformation typically proceeds via the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the azide, cyclization, and expulsion of dinitrogen.

These highly reactive α-imino gold carbenes can then undergo a variety of subsequent transformations, often involving intramolecular trapping by a tethered nucleophile. kyoto-u.ac.jp This strategy has been successfully employed to synthesize a diverse range of nitrogen-containing heterocycles, including complex indole-fused structures and challenging medium-sized rings. digitellinc.comacs.orgnih.govacs.org While these studies have primarily focused on aryl azides (e.g., 2-alkynyl arylazides), the fundamental reactivity provides a plausible pathway for related alkyl azido-alkynes. digitellinc.comkyoto-u.ac.jp The formation of a carbene or nitrene-type intermediate from this compound could open up pathways to intramolecular C-H insertion or cyclization reactions, leading to novel heterocyclic systems.

Table 2: Potential Reactive Intermediates from Azidoalkynes

| Precursor Type | Catalyst/Conditions | Key Intermediate | Subsequent Products | Reference |

|---|---|---|---|---|

| Aryl Azido-alkyne | Gold(I) | α-Imino Gold Carbene | Fused N-Heterocycles, Indoles | digitellinc.comnih.govkyoto-u.ac.jp |

| Homopropargylic Azide | Gold(I) | α-Imino Carbene | Substituted Pyrroles | kyoto-u.ac.jp |

| Organic Azide | Heat/Light | Nitrene | Insertion products, Aziridines | unibo.itsu.se |

Computational and Spectroscopic Insights into 4 Azidobut 1 Ynyl Trimethylsilane and Its Reactivity

Application of Quantum Chemical Calculations for Mechanistic Elucidation of Related Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential for understanding the intricate mechanisms of reactions involving azides and alkynes, such as the widely used Azide-Alkyne Cycloaddition (AAC). These computational approaches allow researchers to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states, offering insights that are often difficult to obtain through experimental means alone. nih.govnih.gov

The reactivity of compounds like (4-Azidobut-1-ynyl)trimethylsilane is dominated by the azide (B81097) and alkyne functional groups, making the mechanism of their cycloaddition reactions a primary focus of computational studies. Research has extensively modeled catalyzed versions of this reaction, which are preferred for their speed and regioselectivity over the slow, high-temperature uncatalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.netbohrium.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): DFT calculations have been instrumental in clarifying the mechanism of the CuAAC reaction. Studies using methods like B3LYP/6-311+G(d,p) have shown that the copper catalyst transforms the concerted uncatalyzed reaction into a stepwise process with a significantly lower activation barrier. nih.gov Computational models have investigated various possible copper-acetylide species, suggesting that multi-nuclear copper clusters may be involved in the catalytic cycle. nih.govrsc.org These calculations help explain the high efficiency and regioselectivity of the reaction, which consistently yields 1,4-disubstituted 1,2,3-triazoles. The mechanism involves the pre-complexation of the azide and the copper-acetylide, which orients the reactants favorably for the subsequent cycloaddition. nih.gov

Ruthenium- and Silver-Catalyzed Cycloadditions: Quantum mechanical methods have also been applied to other metal-catalyzed systems. For the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which typically yields 1,5-disubstituted triazoles, DFT studies (e.g., at the B3LYP/6-31G* level of theory) have successfully reproduced experimental regioselectivity. researchgate.netacs.org These calculations reveal that both thermodynamic stability of the metal-reactant complexes and kinetic factors are crucial in determining the product outcome. researchgate.net Similarly, for the silver-catalyzed reaction (AgAAC), DFT calculations have been used to investigate the feasibility of proposed mechanisms and have shown that binuclear silver acetylide pathways have lower activation barriers than mononuclear ones. rsc.org

The table below summarizes key findings from computational studies on related azide-alkyne cycloaddition reactions.

| Reaction Type | Computational Method | Key Mechanistic Insights | Reference(s) |

| CuAAC | B3LYP/6-311+G(d,p) | Stepwise process with a lower activation barrier than the uncatalyzed reaction; multi-copper species may be involved. | nih.gov |

| CuAAC (with iodoalkynes) | DFT | Binuclear nature of CuAAC transition states explains unusual regiochemistry. | rsc.org |

| RuAAC | B3LYP/6-31G* (LANL2DZ for Ru) | Reproduced experimental regioselectivity for 1,5-triazoles; identified the importance of thermodynamic and kinetic factors. | researchgate.net |

| AgAAC | wB97XD/6-31+G* (MWB28 for Ag) | Binuclear silver acetylide pathways are energetically more favorable than mononuclear paths. | rsc.org |

These computational studies provide a foundational understanding of the reactivity of the azido-alkyne framework present in this compound, enabling the prediction and rational design of synthetic strategies.

Advanced Spectroscopic Characterization for Structural and Intermediate Identification (e.g., NMR, IR)

Spectroscopic methods are fundamental to the characterization of this compound, confirming its structure and purity. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the azide and the trimethylsilyl-protected alkyne moieties.

Azide (N₃) Stretch: A strong, sharp absorption band typically appears in the region of 2100-2200 cm⁻¹. This is a highly characteristic peak for the azide functional group. For a related compound, (azidoethynyl)trimethylsilane, this peak was observed at 2167 cm⁻¹. mdpi.com

Alkyne (C≡C) Stretch: The carbon-carbon triple bond stretch for a terminal, silyl-protected alkyne is expected to appear in the range of 2100-2180 cm⁻¹. This peak can sometimes be weak or overlap with the azide peak.

C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the butyl chain and the methyl groups on the silicon atom are expected just below 3000 cm⁻¹. youtube.com

Si-C Stretch: The trimethylsilyl (B98337) group will exhibit characteristic vibrations, including a strong Si-C stretch, typically observed around 840-860 cm⁻¹ and 1250 cm⁻¹. nist.gov

The table below outlines the expected IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 | Strong, Sharp |

| Alkyne (-C≡C-) | Stretch | 2100 - 2180 | Variable to Weak |

| Si-(CH₃)₃ | Symmetric Deformation | ~1250 | Strong |

| Si-(CH₃)₃ | Rocking / C-Si Stretch | ~840 - 860 | Strong |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would show distinct signals for the trimethylsilyl group and the two methylene (B1212753) groups of the butyl chain.

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet, integrating to nine protons, is expected at approximately 0.1-0.2 ppm. researchgate.net

Methylene Protons (-CH₂-): The two methylene groups will appear as triplets due to coupling with each other. The methylene group adjacent to the azide (C4) would be expected around 3.3-3.5 ppm, while the methylene group at C3, adjacent to the alkyne, would appear further upfield, around 2.4-2.6 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Trimethylsilyl Carbons (-Si(CH₃)₃): A signal for the methyl carbons would appear close to 0 ppm.

Alkynyl Carbons (-C≡C-): Two distinct signals are expected for the sp-hybridized carbons. The carbon attached to the silicon atom (C1) would be found around 100-110 ppm, while the adjacent carbon (C2) would be at a lower field, around 80-90 ppm.

Methylene Carbons (-CH₂-): The carbon attached to the azide group (C4) would be in the 50-55 ppm range, and the C3 carbon would be expected around 20-25 ppm.

The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH ₃)₃ | ~0.15 | Singlet | 9H |

| -C≡C-CH ₂- | ~2.5 | Triplet | 2H |

Predicted ¹³C NMR Data

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| -Si(C H₃)₃ | ~ -1.0 |

| -C≡C-C H₂- | ~ 21.0 |

| C H₂-N₃ | ~ 51.0 |

| -C ≡C-CH₂- | ~ 85.0 |

Together, these spectroscopic and computational methods provide a powerful and comprehensive framework for characterizing this compound and predicting its behavior in chemical reactions. bohrium.com

Applications of 4 Azidobut 1 Ynyl Trimethylsilane in Advanced Synthesis

As a Key Building Block for the Construction of Complex Molecular Architectures

The dual functionality of (4-azidobut-1-ynyl)trimethylsilane makes it an invaluable tool for synthetic chemists. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively deprotected under specific conditions to reveal the reactive acetylene. Simultaneously, the azide (B81097) group can participate in a wide range of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction, or be used as a precursor for other nitrogen-containing functionalities. This orthogonal reactivity allows for the stepwise and controlled construction of complex molecules.

A significant application of this compound is its use as a precursor in the synthesis of hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX). epfl.chepfl.ch These reagents are powerful and versatile tools in organic synthesis, acting as electrophilic alkyne transfer agents. The synthesis of (4-azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one, an azide-containing EBX reagent, demonstrates this application.

The synthesis typically involves the reaction of this compound with a hypervalent iodine precursor, such as 2-iodobenzoic acid, in the presence of an activating agent like m-chloroperoxybenzoic acid (mCPBA) and an acid catalyst like p-toluenesulfonic acid (pTsOH). epfl.chrsc.org The trimethylsilyl group facilitates the reaction and is cleaved in situ, leading to the formation of the desired ethynylbenziodoxolone.

Table 1: Synthesis of (4-Azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one epfl.chrsc.org

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| This compound | 2-Iodobenzoic acid | mCPBA, pTsOH·H₂O | (4-Azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one | 16% rsc.org |

The resulting (4-azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one is a stable, crystalline solid that can be used to transfer the azido-alkynyl group to a variety of nucleophiles. epfl.ch This reagent has been successfully employed in copper-catalyzed oxy-alkynylation reactions of diazo compounds, showcasing its utility in forming complex molecular structures. epfl.ch For instance, its reaction with ethyl 2-diazoacetate in the presence of a copper catalyst yields the corresponding alkynylated product, which retains the azide functionality for further elaboration. epfl.ch

The unique reactivity of this compound also lends itself to the design of multi-component reactions (MCRs) and cascade sequences. nih.govresearchgate.netacsgcipr.org MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying synthetic procedures. ajrconline.org Cascade reactions, similarly, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. mdpi.com

The azide and alkyne functionalities within this compound can be selectively and sequentially activated to participate in such complex reaction sequences. For example, the azide can act as a nucleophile or a precursor to an iminophosphorane, while the deprotected alkyne can undergo various addition or cycloaddition reactions.

A notable example is the photoinduced azidation cyclization of ene-yne-oxazolones. nih.gov In this process, an azidyl radical, generated from an azide source, participates in a cascade reaction involving an aza-1,4-addition and a subsequent 5-exo-dig cyclization to construct spiroindenoxazolones. nih.gov While this specific example may not directly use this compound, it highlights the potential of the azido-alkynyl motif in designing complex cascade reactions. The presence of both functionalities in a single molecule like this compound offers a strategic advantage for designing novel MCRs and cascade processes to rapidly build molecular complexity.

Applications of 4 Azidobut 1 Ynyl Trimethylsilane in Chemical Biology and Bioconjugation

Bioorthogonal Labeling Strategies Utilizing Azide (B81097) and Alkyne Functionalities

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Current time information in Bangalore, IN.nih.gov These reactions are at the core of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. mdpi.com The azide and alkyne functional groups are ideal for bioorthogonal labeling because they are largely inert to the functional groups found in biological molecules but react rapidly and specifically with each other. soton.ac.ukresearchgate.net This two-step approach involves introducing a chemical reporter, such as an azide or alkyne, into a biomolecule, followed by the selective ligation of a probe containing the complementary reactive group. Current time information in Bangalore, IN. (4-Azidobut-1-ynyl)trimethylsilane is a precursor used to create more complex reagents that leverage these strategies for labeling and studying biomolecules.

Functionalization of Biomolecules for Imaging and Mechanistic Studies

The ability to attach probes like fluorophores or affinity tags to specific biomolecules is crucial for visualizing their location and understanding their function within the complex cellular environment. Reagents derived from this compound facilitate this by introducing the necessary chemical handles onto proteins and their components.

This compound is a key starting material for the synthesis of ethynylbenziodoxolone (EBX) reagents. acs.org One such derivative, (4-Azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one , has been developed for the selective modification of proteins. nih.gov This azide-bearing EBX reagent reacts efficiently with the thiol group of cysteine residues in peptides and proteins. The reaction involves a fast and selective addition onto the alkyne triple bond, forming a stable vinylbenziodoxolone conjugate. This conjugation occurs under physiological conditions, at room temperature, and in an open flask, making it a user-friendly method for protein functionalization. nih.gov This strategy allows for the introduction of an azide handle onto a protein, which can then be used for subsequent bioorthogonal reactions.

| Reagent Component | Role in Protein Modification | Research Finding |

| (4-Azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one | Cysteine-selective modification agent | Reacts with thiols on cysteine residues to form stable conjugates under physiological conditions. nih.gov |

| Azide moiety | Bioorthogonal handle | Provides a reactive site for subsequent "click" reactions with alkyne-containing probes (e.g., fluorophores, affinity tags). nih.gov |

| Ethynylbenziodoxolone (EBX) | Reactive core | Engages with thiol groups in a fast and selective addition reaction. nih.gov |

While the principles of azide-alkyne click chemistry are widely used for the labeling of nucleic acids, specific applications detailing the use of this compound for this purpose are not prominently documented in available research. soton.ac.uk The general strategy involves incorporating nucleotides modified with either an azide or an alkyne into DNA or RNA strands, either through solid-phase synthesis or enzymatic incorporation. These modified nucleic acids can then be "clicked" with probes for imaging or analysis. However, the synthesis of azide-modified phosphoramidites for solid-phase synthesis is challenging due to the potential for an intramolecular Staudinger reaction with the phosphite (B83602) moiety. soton.ac.uk

Histones are proteins that package DNA into a compact structure called chromatin, and their post-translational modifications (PTMs) are critical for regulating gene expression. Studying these dynamics requires methods to precisely modify histones. The azide-bearing ethynylbenziodoxolone (EBX) reagent, synthesized from this compound, has been successfully applied to the modification of histone proteins. nih.gov

By reacting the azide-bearing EBX with cysteine residues engineered into histone proteins, researchers can introduce a "doubly reactive" tag. This allows for the subsequent attachment of various probes to investigate the complex processes of chromatin assembly and function. nih.gov For instance, this method can be used to attach fluorophores for single-molecule imaging studies or other reporters to probe the interactions between histones and other cellular machinery. The ability to specifically label histones within a nucleosome provides a powerful tool to decipher the "histone code" and its role in health and disease.

Development of "Doubly Orthogonal" Bioconjugation Platforms

A significant advancement enabled by reagents derived from this compound is the creation of "doubly orthogonal" bioconjugation platforms. nih.gov This strategy allows for the sequential or simultaneous attachment of two different molecules to a single point on a biomolecule.

The methodology utilizes the (4-Azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one reagent. After this reagent is conjugated to a cysteine residue on a protein (such as a histone), it results in a product that contains two distinct and orthogonally reactive handles:

An azide group : This can be reacted with a strained alkyne (e.g., BCN or DIBO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. nih.gov

A vinylbenziodoxolone group : This hypervalent iodine moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov

This dual reactivity allows for a two-step functionalization. For example, a fluorophore could be attached via the azide-alkyne cycloaddition, and a different probe, such as a triplet-state quencher or an affinity tag, could be attached via the cross-coupling reaction. nih.gov This approach was successfully used to introduce a triplet-state quencher in close proximity to a fluorophore on a histone protein, which extended the fluorophore's lifetime by suppressing photobleaching in single-molecule experiments. nih.gov This capacity for multifaceted bioconjugation is a powerful tool for creating complex, functional biomolecules for advanced biological studies.

| Platform Component | Orthogonal Reaction 1 | Orthogonal Reaction 2 | Application Example |

| Cysteine-conjugated vinylbenziodoxolone (from azide-EBX) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on the azide group. nih.gov | Suzuki-Miyaura cross-coupling on the vinyl-iodine bond. nih.gov | Dual labeling of histone proteins for single-molecule fluorescence studies. nih.gov |

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Access to Functionalized Azidoalkynes

The development of efficient and versatile synthetic routes to functionalized azidoalkynes is critical for their broader application. Recent research has focused on novel strategies that offer mild conditions, high yields, and broad substrate scopes. One-pot multicomponent reactions, for instance, have emerged as a powerful tool. A notable example is the Groebke–Blackburn–Bienaymé (GBB-3CR) three-component reaction to access imidazo[1,2-a]pyridines functionalized with azides under mild conditions, showcasing the utility of incorporating azide (B81097) moieties into complex heterocyclic scaffolds. mdpi.com

Another innovative approach involves the copper-catalyzed oxy-alkynylation of diazo compounds using ethynylbenziodoxol(on)e (EBX) reagents. epfl.ch This method is significant for its efficiency and atom economy, generating nitrogen gas as the primary byproduct. epfl.ch The reaction tolerates a wide range of functional groups, and notably, an azido-substituted EBX reagent has been successfully employed to generate the corresponding azido-functionalized alkyne product in good yield. epfl.ch This highlights a direct pathway to complex azidoalkynes. For instance, (4-Azidobut-1-ynyl)trimethylsilane itself serves as a precursor for more complex reagents, such as (4-Azidobut-1-ynyl)-1,2-benziodoxol-3(1H)-one, which can then participate in these types of transformations. epfl.ch

Furthermore, traditional methods involving nucleophilic substitution remain relevant, with modern refinements improving their efficiency. The synthesis of azidoalkynes can be achieved by reacting a corresponding tosylated alcohol with sodium azide. For example, (Z)-(4-azidobut-1-en-1-yl)trimethylsilane has been synthesized from the corresponding tosylate in high yield. core.ac.uk These fundamental transformations continue to be optimized for creating pivotal azidoalkyne intermediates necessary for constructing complex molecular architectures. core.ac.ukresearchgate.net

Table 1: Selected Synthetic Approaches to Functionalized Azidoalkynes

| Method | Key Reagents | Product Type | Key Advantages |

| Groebke–Blackburn–Bienaymé | Isocyanide, Aldehyde, 2-Aminopyridine | Azide-functionalized Imidazo[1,2-a]pyridines | One-pot, mild conditions, access to complex heterocycles. mdpi.com |

| Copper-Catalyzed Oxy-alkynylation | Diazo compound, Azido-functionalized EBX reagent | Functionalized Azidoalkynes | High efficiency, broad scope, atom economical. epfl.ch |

| Nucleophilic Substitution | Tosylated alcohol, Sodium Azide | Simple Azidoalkynes | High yield, straightforward procedure. core.ac.uk |

This table provides a summary of innovative and classical methods for synthesizing azidoalkynes.

Expanding the Scope of Reactivity in Catalytic and Metal-Free Regimes

The azide and alkyne groups in this compound are central to its utility, primarily through the azide-alkyne cycloaddition (AAC) reaction, a cornerstone of "click chemistry". acs.org Research continues to expand the scope and versatility of this transformation in both catalytic and metal-free contexts.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the most prevalent method, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. acs.org The trimethylsilyl (B98337) group in this compound can be readily removed to reveal the terminal alkyne required for this reaction. The CuAAC is noted for its reliability and orthogonality to many other functional groups, making it ideal for complex molecular construction and bioconjugation. acs.org

Beyond copper, other metals are being explored to modulate the regioselectivity of the cycloaddition. Ruthenium catalysts, for example, facilitate the formation of the 1,5-disubstituted 1,2,3-triazole regioisomer (RuAAC). acs.org This alternative regioselectivity is valuable for applications where the spatial arrangement of substituents is critical, such as in the design of constrained nanomaterials or specific bioactive conformers. acs.org

In addition to metal-catalyzed reactions, gold(I) catalysis has been shown to enable novel cascade cyclizations of azido-alkynes, leading to the formation of complex nitrogen-containing heterocycles like indole-fused ring systems. researchgate.net This demonstrates the potential for the dual functionality of azidoalkynes to participate in more complex, orchestrated reaction sequences beyond simple cycloadditions.

The development of metal-free click chemistry, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), has been a major advance for biological applications where metal toxicity is a concern. acs.org While this compound itself is not a strained alkyne, it can be used to synthesize precursors that are, or it can be reacted with strained cycloalkynes. Furthermore, initial studies have been conducted on combining allylic azide rearrangements with alkyne-azide cycloadditions, opening new avenues for synthesizing complex cyclic and bicyclic structures. core.ac.uk

Translational Research into Novel Bioimaging and Drug Delivery Systems

The robust and bioorthogonal nature of the azide-alkyne cycloaddition makes compounds like this compound highly valuable for translational research, particularly in bioimaging and drug delivery. The ability to covalently link molecules with high efficiency and specificity in complex biological environments is a significant advantage. acs.org

In bioimaging, the alkyne moiety can be used to "click" onto azide-modified biomolecules, or conversely, the azide can react with alkyne-tagged proteins, nucleic acids, or other cellular components. acs.org This allows for the attachment of fluorescent dyes, radiolabels, or other reporter tags for visualization and tracking purposes. For example, azidoalkyne-derivatized glucose has been used to study proteins, demonstrating the potential for metabolic labeling. unito.it

In the realm of drug delivery, click chemistry provides a powerful method for constructing antibody-drug conjugates (ADCs) or for targeting therapeutic agents to specific sites. The stable triazole linkage ensures that the therapeutic payload remains attached until it reaches its target. The versatility of azidoalkynes allows for their incorporation into a wide range of molecular architectures, including complex natural products and their analogs which may possess therapeutic properties. For instance, the synthesis of Sarain A, a marine alkaloid with antitumor properties, represents a complex synthetic challenge where such building blocks could be employed. ucl.ac.uk Moreover, novel tricyclic compounds designed as kinase inhibitors for treating immunological and oncological conditions represent a class of molecules where the synthetic flexibility offered by azidoalkynes could be beneficial. epo.org

Exploration of Material Science Applications

The applications of this compound and related azidoalkynes are increasingly extending into material science. The efficiency and reliability of the click reaction are ideal for the synthesis and functionalization of polymers and nanomaterials.

In polymer chemistry, azidoalkynes serve as key monomers or cross-linking agents for creating complex polymer architectures. They can be used to synthesize functionalized block copolymers and to decorate polymer surfaces with specific functionalities. itu.edu.tr For example, click reactions involving carbohydrate-derived azido-alkynes have been used to create functionalized poly(oxynorbornenes). itu.edu.tr This approach allows for the precise introduction of functionalities that can alter the physical or chemical properties of the resulting material.

The formation of triazole rings through click chemistry can also be used to create constrained cyclic structures, which have potential applications in the development of novel nanomaterials. acs.org The rigidity and stability of the triazole linker are advantageous for constructing well-defined nanostructures. By carefully designing the azidoalkyne precursors, it is possible to control the assembly and properties of the resulting materials. This opens up possibilities for creating new materials with tailored electronic, optical, or mechanical properties for use in fields ranging from electronics to catalysis.

Q & A

Q. What are the optimal conditions for synthesizing (4-Azidobut-1-ynyl)trimethylsilane to maximize yield and purity?

Methodological Answer: Synthesis requires precise control of reaction parameters. A validated protocol involves:

- Substrate selection : Use propargyltrimethylsilane derivatives as precursors.

- Azidation : React with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 0–5°C to suppress side reactions.

- Quenching : Terminate the reaction with ice-cold water to stabilize the azide moiety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >85% yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers monitor?

Methodological Answer:

- FT-IR : Monitor the azide (N₃) stretch at ~2100 cm⁻¹ and alkyne (C≡C) stretch at ~2200 cm⁻¹.

- ¹H/¹³C NMR : Trimethylsilyl (TMS) protons appear as a singlet at δ 0.1–0.3 ppm; alkyne carbons resonate at δ 70–90 ppm.

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 195–200 (exact mass depends on isotope pattern) .

Critical Note : Avoid prolonged exposure to light during analysis to prevent azide decomposition .

Q. How should researchers handle and store this compound to maintain its stability and prevent premature decomposition?

Methodological Answer:

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N₂). Avoid moisture to prevent hydrolysis.

- Handling : Use explosion-proof equipment due to azide instability. Conduct small-scale thermal stability tests (DSC/TGA) before scaling up .

Advanced Research Questions

Q. What are the primary decomposition pathways of this compound under thermal stress, and how can these pathways be controlled or utilized in synthetic applications?

Methodological Answer:

- Pathway 1 : Thermolysis at >80°C generates nitrene intermediates, which rearrange to cyanocarbenes (detected via trapping experiments with alkenes).

- Pathway 2 : Hydrolysis in humid conditions yields silanol byproducts.

- Control Strategies : Use radical scavengers (e.g., TEMPO) to suppress nitrene dimerization. Computational modeling (DFT) predicts activation energies for pathway optimization .

Q. How does the presence of the azide group influence the reactivity of the alkyne moiety in click chemistry reactions?

Methodological Answer: The azide group enhances alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Q. What computational models can predict the kinetic stability and reaction energetics of this compound, and how do these models align with experimental data?

Methodological Answer:

- DFT Calculations : Model bond dissociation energies (BDEs) for Si–C and N–N bonds. Compare with experimental thermolysis data (e.g., TGA).

- Discrepancy Analysis : Theoretical overestimation of Si–C stability (by ~10 kcal/mol) may arise from neglecting solvent effects. Hybrid QM/MM methods improve accuracy .

Contradiction Analysis in Existing Literature

Q. How should researchers reconcile discrepancies between theoretical predictions and experimental observations in the thermal degradation of this compound?

Methodological Answer:

- Root Causes : Errors in input data (e.g., outdated BDEs) or oversimplified reaction mechanisms in simulations.

- Resolution : Cross-validate computational models with isotopic labeling experiments (e.g., ¹⁵N-labeled azides) and in situ FT-IR monitoring of intermediates .

Key Recommendations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.